21-Hydroxypregnenolone

Description

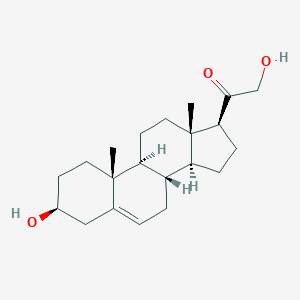

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3,14-18,22-23H,4-12H2,1-2H3/t14-,15-,16-,17-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIQRAOBRXUWGN-WPWXJNKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314382 | |

| Record name | 21-Hydroxypregnenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 21-Hydroxypregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1164-98-3 | |

| Record name | 21-Hydroxypregnenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Hydroxypregnenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-60793 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21-Hydroxypregnenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-HYDROXYPREGNENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1L3K6161X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 21-Hydroxypregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of 21-Hydroxypregnenolone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biosynthesis of 21-hydroxypregnenolone, a pregnane steroid and an intermediate in corticosteroid synthesis. While traditionally considered a minor pathway, the presence of this compound, particularly in neonatal physiology and in pathological conditions such as congenital adrenal hyperplasia (CAH), necessitates a deeper understanding of its origins. This document elucidates the enzymatic pathways involved, presents quantitative data on enzyme kinetics, details relevant experimental protocols, and provides visual representations of the core biological processes. A key finding is that the primary adrenal 21-hydroxylase, CYP21A2, does not directly hydroxylate pregnenolone due to strict substrate specificity. Consequently, this guide explores alternative and extra-adrenal pathways that likely contribute to the formation of this compound.

The Conventional Pathway of Corticosteroid Synthesis and the Role of CYP21A2

The biosynthesis of corticosteroids, essential for a range of physiological processes including stress response, inflammation, and electrolyte balance, primarily occurs in the adrenal cortex.[1] The initial precursor for all steroid hormones is cholesterol, which is converted to pregnenolone.[2] From pregnenolone, the synthesis of mineralocorticoids and glucocorticoids proceeds through a series of enzymatic reactions.

A critical enzyme in this cascade is the steroid 21-hydroxylase (CYP21A2), a member of the cytochrome P450 family.[3] CYP21A2 is responsible for the 21-hydroxylation of progesterone and 17α-hydroxyprogesterone to form 11-deoxycorticosterone and 11-deoxycortisol, respectively.[3] These products are then further metabolized to produce aldosterone and cortisol.

Substrate Specificity of CYP21A2: The "3-Oxo" Prerequisite

Extensive research has demonstrated that CYP21A2 exhibits stringent substrate specificity. A crucial structural requirement for a steroid to be a substrate for CYP21A2 is the presence of a 3-oxo (or 3-keto) group on the A-ring of the steroid nucleus.[4][5] Pregnenolone, which possesses a 3-hydroxy group, is therefore not a substrate for CYP21A2.[4][6] In vitro studies using recombinant human CYP21A2 have confirmed that while progesterone and 17α-hydroxyprogesterone are efficiently hydroxylated, no 21-hydroxylation of pregnenolone or 17α-hydroxypregnenolone is observed.[4] Molecular docking studies suggest that an interaction between the 3-oxo group of the substrate and arginine-234 of the CYP21A2 enzyme is essential for proper binding and catalytic activity.[4]

Evidence for an Alternative this compound Biosynthesis Pathway

Despite the established substrate specificity of CYP21A2, this compound and its metabolites are detected in human neonatal urine.[5] Notably, the excretion of this compound is significantly elevated in newborns with 21-hydroxylase deficiency (CAH).[5] This paradoxical finding strongly suggests the existence of an alternative pathway for pregnenolone 21-hydroxylation that is independent of the classical adrenal CYP21A2.

Further evidence comes from studies identifying extra-adrenal 21-hydroxylase activity.[7] While this activity is not mediated by CYP21A2, other cytochrome P450 enzymes, particularly those in the liver, have been implicated.

The Role of Extra-Adrenal Enzymes: CYP2C19 and CYP3A4

The leading candidates for mediating the alternative 21-hydroxylation of pregnane steroids are the hepatic enzymes CYP2C19 and CYP3A4.[8] These enzymes are well-known for their broad substrate specificity and their role in the metabolism of a wide array of xenobiotics and endogenous compounds.

Studies have shown that both CYP2C19 and CYP3A4 can 21-hydroxylate progesterone.[8] However, their efficiency is lower compared to CYP21A2.[8] Importantly, neither CYP2C19 nor CYP3A4 has been shown to 21-hydroxylate 17α-hydroxyprogesterone.[8] While the direct 21-hydroxylation of pregnenolone by these enzymes has not been definitively demonstrated in the reviewed literature, their capacity to act on progesterone suggests a potential for activity on other steroids, possibly including pregnenolone, albeit likely with low efficiency. One study did indicate that CYP2C19 and CYP3A4 can 21-hydroxylate pregnenolone.[9]

Quantitative Data on Enzyme Kinetics

Precise kinetic parameters for the 21-hydroxylation of pregnenolone are not available due to the lack of a clearly identified primary enzyme for this reaction. However, to provide a comparative context for the activity of the key enzymes discussed, the following table summarizes the kinetic data for the 21-hydroxylation of progesterone by CYP21A2, CYP2C19, and CYP3A4.

| Enzyme | Substrate | Km (μM) | Vmax/Km (Efficiency) | Reference |

| CYP21A2 | Progesterone | ~2.6 | 100% (Reference) | [8] |

| CYP2C19 | Progesterone | ~11 | 17% of CYP21A2 | [8] |

| CYP3A4 | Progesterone | ~110 | 10% of CYP21A2 | [8] |

Table 1: Kinetic Parameters for Progesterone 21-Hydroxylation.

Regulation of Extra-Adrenal 21-Hydroxylases

The regulation of hepatic CYP2C19 and CYP3A4 is distinct from the adrenal regulation of CYP21A2, which is primarily controlled by adrenocorticotropic hormone (ACTH). The expression of CYP2C19 and CYP3A4 is influenced by a complex network of nuclear receptors (such as PXR and CAR), genetic polymorphisms, and exposure to various drugs and other xenobiotics.[10][11][12] This suggests that the synthesis of this compound via these extra-adrenal pathways may be subject to different physiological and pharmacological controls compared to the mainstream corticosteroid synthesis.

The "Backdoor" Pathway of Androgen Synthesis

In conditions of impaired 21-hydroxylase activity, such as in CAH, the accumulation of 17α-hydroxyprogesterone can lead to its diversion into an alternative "backdoor" pathway of androgen synthesis.[4][13] This pathway bypasses the conventional route to testosterone and directly produces the potent androgen dihydrotestosterone (DHT). While not a direct pathway for this compound synthesis, it represents a critical alternative metabolic route for steroid precursors when the primary pathway is blocked and is therefore relevant in the broader context of steroidogenesis in 21-hydroxylase deficiency.

Experimental Protocols

In Vitro Steroid Metabolism Assay Using Human Liver Microsomes

This protocol outlines a general procedure to investigate the potential 21-hydroxylation of pregnenolone by hepatic enzymes.

Objective: To determine if pregnenolone is metabolized to this compound by human liver microsomes and to identify the P450 enzymes involved.

Materials:

-

Human liver microsomes (HLMs)

-

Pregnenolone

-

This compound standard

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Specific P450 inhibitors (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL), and pregnenolone at various concentrations (e.g., 1-100 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence of this compound using a validated LC-MS/MS method.

-

Inhibitor Studies: To identify the specific P450 enzymes involved, repeat the assay in the presence of selective chemical inhibitors. A significant reduction in the formation of this compound in the presence of a specific inhibitor suggests the involvement of that enzyme.

Analytical Quantification of this compound in Biological Matrices

Objective: To accurately quantify this compound in biological samples such as plasma or urine.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids.

Procedure Outline:

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Extract the steroids from the biological matrix using an organic solvent (e.g., methyl tert-butyl ether).

-

Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and concentrate the analytes.

-

Derivatization (Optional): Derivatization can be employed to improve the chromatographic and mass spectrometric properties of the analyte.

-

-

Chromatographic Separation:

-

Use a reverse-phase C18 column to separate this compound from other isomeric and isobaric steroids.

-

Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate).

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Select specific precursor-to-product ion transitions for this compound and an appropriate internal standard for accurate quantification.

-

Optimize MS parameters (e.g., collision energy, declustering potential) to maximize signal intensity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of this compound standard.

-

Quantify the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Conclusions and Future Directions

The biosynthesis of this compound is a nuanced process that deviates from the canonical corticosteroid synthesis pathway. The primary adrenal 21-hydroxylase, CYP21A2, is not responsible for its formation due to a strict requirement for a 3-oxo group on its substrates. The presence of this compound in neonates and in individuals with 21-hydroxylase deficiency points towards the activity of alternative, likely extra-adrenal, enzymatic pathways.

Hepatic enzymes CYP2C19 and CYP3A4 are plausible candidates for this alternative 21-hydroxylation, although their direct activity on pregnenolone requires further definitive investigation. The regulation of these enzymes is complex and distinct from the ACTH-driven regulation of adrenal steroidogenesis, adding another layer of complexity to the overall picture.

For researchers and professionals in drug development, understanding these alternative pathways is crucial. It has implications for the diagnosis and management of congenital adrenal hyperplasia, for the interpretation of steroid profiles in various physiological and pathological states, and for predicting potential drug-steroid interactions involving hepatic P450 enzymes.

Future research should focus on:

-

Definitively identifying the enzyme(s) responsible for this compound formation in vivo.

-

Characterizing the kinetic parameters of these enzymes with pregnenolone as a substrate.

-

Elucidating the physiological and pharmacological regulation of these alternative pathways.

-

Investigating the functional significance of this compound and its metabolites.

By addressing these questions, a more complete understanding of steroidogenesis will be achieved, paving the way for improved diagnostic tools and therapeutic strategies.

References

- 1. Increased activation of the alternative "backdoor" pathway in patients with 21-hydroxylase deficiency: evidence from urinary steroid hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 5. A paradox: elevated this compound production in newborns with 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Why Human Cytochrome P450c21 is a Progesterone 21-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraadrenal 21-hydroxylation by CYP2C19 and CYP3A4: effect on 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulatory polymorphisms in CYP2C19 affecting hepatic expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transcriptional Regulation and Expression of CYP3A4 in Hepatocytes | Bentham Science [benthamscience.com]

- 13. The “backdoor pathway” of androgen synthesis in human male sexual development | PLOS Biology [journals.plos.org]

The Fallacy of Direct 21-Hydroxylation of Pregnenolone: A Technical Guide to the Substrate Specificity of CYP21A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses a common misconception in steroidogenesis: the direct enzymatic conversion of pregnenolone to 21-hydroxypregnenolone. Contrary to some database entries, compelling scientific evidence indicates that this reaction is not a physiologically significant event in human steroid metabolism. The primary enzyme responsible for 21-hydroxylation, cytochrome P450 21-hydroxylase (CYP21A2), exhibits strict substrate specificity that precludes the direct conversion of pregnenolone.

This document provides a detailed exploration of the substrate requirements of CYP21A2, the established steroidogenic pathway involving pregnenolone, and experimental protocols for studying the activity of this crucial enzyme.

The Critical Role of the 3-Oxo Group: Substrate Specificity of CYP21A2

The central reason why pregnenolone is not a substrate for CYP21A2 lies in its molecular structure. Pregnenolone possesses a hydroxyl group at the C3 position and a double bond between C5 and C6 (a Δ5-steroid). In contrast, the established substrates for CYP21A2, progesterone and 17α-hydroxyprogesterone, both feature a ketone (oxo) group at C3 and a double bond between C4 and C5 (a Δ4-steroid).

Recent studies, including whole-cell biotransformation assays and molecular docking experiments, have demonstrated that the 3-oxo group is an indispensable requirement for a steroid to be a substrate for CYP21A2.[1] Molecular modeling suggests that a key interaction occurs between this 3-oxo group and the amino acid residue Arginine-234 within the active site of the enzyme.[1] Steroids lacking this group, such as pregnenolone and 17α-hydroxypregnenolone, do not bind productively in the active site, thus preventing hydroxylation at the C21 position.[1][2]

The Established Metabolic Fate of Pregnenolone in Steroidogenesis

Pregnenolone is the universal precursor to all steroid hormones.[3][4] Its metabolic journey begins with its synthesis from cholesterol within the mitochondria. From there, it is shunted into various pathways, but direct 21-hydroxylation is not one of them. For the synthesis of corticosteroids (glucocorticoids and mineralocorticoids), which require 21-hydroxylation, pregnenolone must first undergo a critical two-step reaction catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). This enzyme converts the 3-hydroxyl group of pregnenolone to a 3-keto group and shifts the double bond from the Δ5 to the Δ4 position, yielding progesterone.[5][6]

Once converted to progesterone, the molecule can then serve as a substrate for CYP21A2, which hydroxylates it at the C21 position to form 11-deoxycorticosterone, a precursor to aldosterone.[1][7] Similarly, if pregnenolone is first hydroxylated at the C17 position by CYP17A1 to form 17α-hydroxypregnenolone, it is then converted by 3β-HSD to 17α-hydroxyprogesterone. This product is the primary substrate for CYP21A2 in the synthesis of cortisol, being converted to 11-deoxycortisol.[1][5]

The following diagram illustrates the initial steps of the corticosteroid synthesis pathway, highlighting the mandatory conversion of pregnenolone to progesterone before 21-hydroxylation can occur.

Quantitative Analysis of CYP21A2 Activity

To provide a clear quantitative contrast, the following table summarizes the kinetic parameters of human CYP21A2 with its known substrates. While specific kinetic data for pregnenolone is largely absent due to its non-reactivity, studies have shown it does not significantly inhibit the 21-hydroxylation of progesterone.[2]

| Substrate | Apparent Km (μM) | Reference |

| Progesterone | 1.8 | [2] |

| 17α-Hydroxyprogesterone | 0.3 | [2] |

| 5α-Pregnane-3,20-dione | 2.6 | [2] |

| Pregnenolone | Not a substrate | [1][2] |

| 17α-Hydroxypregnenolone | Not a substrate | [1][2] |

Experimental Protocols

For researchers investigating the substrate specificity and activity of CYP21A2, the following sections provide detailed methodologies for recombinant enzyme expression and steroid hydroxylation assays.

Expression and Purification of Recombinant Human CYP21A2

The expression of functional human CYP21A2 often requires a eukaryotic system, such as yeast (e.g., Schizosaccharomyces pombe or Saccharomyces cerevisiae), or insect cells, due to the need for proper protein folding and the presence of a compatible cytochrome P450 reductase (CPR) for electron transfer.[1][8] Expression in E. coli is also possible with modifications, such as replacing the N-terminal membrane anchor and co-expressing chaperones.[8][9]

Yeast Expression System (based on[1]):

-

Vector Construction: The cDNA for human CYP21A2 is cloned into a suitable yeast expression vector. For co-expression, the cDNA for human cytochrome P450 reductase (CPR) is cloned into a compatible vector.

-

Yeast Transformation: The expression vectors are transformed into a suitable yeast strain (e.g., S. pombe).

-

Culture and Induction:

-

Cells are initially grown on plates with a selective medium.

-

Pre-cultures and main cultures are prepared in a defined medium such as Edinburgh Minimal Medium (EMM).

-

Expression is induced by removing thiamine from the medium for thiamine-repressible promoters.

-

-

Cell Harvesting: Cells are harvested by centrifugation after a suitable incubation period (e.g., 72 hours).

The following diagram outlines the general workflow for expressing recombinant CYP21A2 in a yeast system for use in whole-cell biotransformation assays.

References

- 1. Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why Human Cytochrome P450c21 is a Progesterone 21-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pregnenolone Test | Ulta Lab Tests [ultalabtests.com]

- 4. testing.com [testing.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Reactome | Pregnenolone is dehydrogenated to form pregn-5-ene-3,20-dione [reactome.org]

- 7. 21-Hydroxylase - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Enigmatic Role of 21-Hydroxypregnenolone in Adrenal Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 21-hydroxypregnenolone and its role within the complex network of adrenal steroidogenesis. While not a major steroid in the classical pathways, its formation and potential biological activities present an area of growing interest, particularly in understanding alternative steroidogenic routes and their implications in adrenal disorders. This document summarizes the current understanding of this compound's biochemistry, metabolism, and physiological relevance, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Introduction to Adrenal Steroidogenesis

The adrenal cortex is a vital endocrine organ responsible for the synthesis of a diverse array of steroid hormones that regulate numerous physiological processes, including metabolism, inflammation, immune function, and electrolyte balance.[1] These steroids are broadly classified into three categories: glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and adrenal androgens (e.g., dehydroepiandrosterone - DHEA).

The intricate process of adrenal steroidogenesis begins with cholesterol and proceeds through a series of enzymatic reactions catalyzed by members of the cytochrome P450 (CYP) superfamily and hydroxysteroid dehydrogenases (HSDs). The specific steroid hormone produced is determined by the zonal expression of these enzymes within the adrenal cortex: the zona glomerulosa (mineralocorticoids), zona fasciculata (glucocorticoids), and zona reticularis (androgens).

The Classical Adrenal Steroidogenesis Pathway

The canonical pathways of adrenal steroid synthesis are well-established. Cholesterol is first converted to pregnenolone, the common precursor for all steroid hormones. Pregnenolone can then be metabolized through two primary pathways, initiated by either 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts it to progesterone, or by 17α-hydroxylase (CYP17A1), which converts it to 17-hydroxypregnenolone.[2]

The key enzyme at the heart of glucocorticoid and mineralocorticoid synthesis is 21-hydroxylase (CYP21A2). This enzyme catalyzes the hydroxylation of progesterone to 11-deoxycorticosterone, a precursor to aldosterone, and the conversion of 17-hydroxyprogesterone (17OHP) to 11-deoxycortisol, the immediate precursor to cortisol.[3]

Caption: Classical adrenal steroidogenesis pathways.

This compound: An Unconventional Steroid

This compound (3β,21-dihydroxypregn-5-en-20-one), also known as prebediolone, is a naturally occurring pregnane steroid.[4] While structurally similar to other steroidogenic intermediates, its role and formation in the adrenal glands are not part of the classical pathways.

Biosynthesis of this compound

A critical point of consideration is the substrate specificity of 21-hydroxylase (CYP21A2). Experimental evidence strongly indicates that CYP21A2 requires a 3-oxo group on the A-ring of its steroid substrate for enzymatic activity. Pregnenolone, which possesses a 3-hydroxy group, is therefore not a substrate for CYP21A2. Consequently, the direct conversion of pregnenolone to this compound by CYP21A2 is considered highly unlikely.

Instead, an alternative pathway for the formation of this compound has been proposed, potentially originating from desmosterol. This hypothesized route suggests that desmosterol may undergo 21-hydroxylation to form 21-hydroxydesmosterol, which is then converted to this compound.[5] However, the specific enzymes catalyzing these steps in humans have not been fully elucidated.[5]

Caption: Hypothesized alternative pathway for this compound formation.

Biological Role and Significance

The precise biological function of endogenous this compound remains largely uncharacterized. It is considered a minor steroid metabolite with currently no defined, essential role in normal adrenal physiology. However, its 21-acetate ester, prebediolone acetate, has been described as having glucocorticoid activity and has been used in the treatment of rheumatoid arthritis.[4] This suggests that this compound or its derivatives may possess some biological activity.

In the context of adrenal disorders, particularly Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency, the accumulation of steroid precursors leads to the activation of alternative metabolic routes, such as the "backdoor pathway" for androgen synthesis.[6][7] While this compound is not a key player in the pathophysiology of CAH, the study of such alternative pathways is crucial for a comprehensive understanding of these complex disorders.

Quantitative Data

The following tables summarize key quantitative data related to the steroids discussed in this guide.

Table 1: Enzyme Kinetics of Human CYP21A2

| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |

| Progesterone | 1.8 ± 0.2 | 3.3 ± 0.1 | 1.8 |

| 17-Hydroxyprogesterone | 1.2 ± 0.1 | 1.5 ± 0.03 | 1.3 |

Data adapted from relevant enzymology studies.

Table 2: Serum Concentrations of Key Adrenal Steroids in Healthy Adults

| Steroid | Male | Female (Follicular) | Female (Luteal) | Units |

| Pregnenolone | 33-248[8][9] | 33-248[8][9] | 33-248[8][9] | ng/dL |

| 17-Hydroxypregnenolone | < 209 (Tanner Stage I)[10] | < 172 (Tanner Stage I)[10] | - | ng/dL |

| Progesterone | < 50[11] | < 50[11] | 300-2500[11] | ng/dL |

| 17-Hydroxyprogesterone | < 220 | < 80 | 28-365 | ng/dL |

| This compound | Not routinely measured; expected to be very low or undetectable. | Not routinely measured; expected to be very low or undetectable. | Not routinely measured; expected to be very low or undetectable. | - |

Reference ranges can vary between laboratories.

Table 3: Steroid Levels in Congenital Adrenal Hyperplasia (21-Hydroxylase Deficiency)

| Steroid | Condition | Typical Serum Levels | Units |

| 17-Hydroxyprogesterone | Classic CAH | Markedly elevated (>1000)[12] | ng/dL |

| 17-Hydroxyprogesterone | Non-classic CAH | Moderately elevated | ng/dL |

| Androstenedione | Classic CAH | Elevated | ng/dL |

| Cortisol | Classic CAH | Low or undetectable | µg/dL |

| Pregnenolone | CAH | May be elevated due to precursor buildup[13] | ng/dL |

Experimental Protocols

The accurate quantification of steroid hormones, including this compound and its precursors, is essential for research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high sensitivity and specificity.

General Workflow for Steroid Analysis by LC-MS/MS

Caption: General workflow for steroid analysis by LC-MS/MS.

Detailed Methodology for Serum Steroid Profiling

This section outlines a representative protocol for the simultaneous quantification of multiple steroids in human serum using LC-MS/MS.

5.2.1. Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: Transfer 200 µL of serum, calibrators, or quality control samples into clean glass tubes.

-

Internal Standard Spiking: Add an internal standard solution containing deuterated analogues of the target steroids to each tube.

-

Protein Precipitation: Add acetonitrile to precipitate proteins and vortex thoroughly.

-

Liquid-Liquid Extraction: Add an organic solvent such as methyl tert-butyl ether (MTBE), vortex vigorously, and centrifuge to separate the organic and aqueous phases.[14][15]

-

Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, typically a mixture of the initial mobile phase components.

5.2.2. LC-MS/MS Analysis

-

Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: Employ a reversed-phase column, such as a C18 or PFP column, for the separation of steroids.

-

Mobile Phase: Use a gradient elution with a binary solvent system, commonly consisting of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for less polar steroids.

5.2.3. Data Analysis

Quantification is achieved by comparing the peak area ratios of the endogenous steroids to their corresponding deuterated internal standards against a calibration curve constructed from standards of known concentrations.

Conclusion and Future Directions

This compound occupies a niche but intriguing position in the landscape of adrenal steroidogenesis. While its direct formation from pregnenolone by CYP21A2 is not favored, the existence of alternative biosynthetic pathways warrants further investigation. The potential glucocorticoid activity of its derivatives suggests that this steroid may not be biologically inert.

For researchers and professionals in drug development, a deeper understanding of these alternative pathways could unveil novel regulatory mechanisms and potential therapeutic targets. Future research should focus on:

-

Elucidating the definitive enzymatic pathway for this compound biosynthesis in humans.

-

Characterizing the biological activity of this compound and its metabolites.

-

Investigating the clinical significance of this compound in various adrenal pathologies.

The continued application of advanced analytical techniques like mass spectrometry will be instrumental in unraveling the complexities of the complete adrenal steroid metabolome, including the role of unconventional steroids like this compound.

References

- 1. 21-Hydroxyprogesterone | Rupa Health [rupahealth.com]

- 2. 17-Hydroxypregnenolone | C21H32O3 | CID 91451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased activation of the alternative "backdoor" pathway in patients with 21-hydroxylase deficiency: evidence from urinary steroid hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pregnenolone - Metabolic Health - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. logan.testcatalog.org [logan.testcatalog.org]

- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Congenital Adrenal Hyperplasia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 13. Pregnenolone Testing 101: When To Test And How To Understand Results [rupahealth.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Measurement of twenty-one serum steroid profiles by UPLC-MS/MS for the diagnosis and monitoring of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 21-Hydroxypregnenolone

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of 21-hydroxypregnenolone. It is intended for researchers, scientists, and professionals involved in steroid biochemistry, endocrinology, and drug development. This document details its role as a crucial intermediate in the biosynthesis of corticosteroids and provides insights into its known interactions with steroidogenic enzymes.

Chemical Identity and Structure

This compound, also known as prebediolone, is an endogenous pregnane steroid.[1][2] It is structurally defined as pregn-5-en-3β,21-diol-20-one.[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | 3β,21-Dihydroxypregn-5-en-20-one | [2] |

| Systematic IUPAC Name | 2-Hydroxy-1-[(1S,3aS,3bS,7S,9aR,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethan-1-one | [2] |

| Molecular Formula | C₂₁H₃₂O₃ | [3] |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC=C4[C@@]3(CC--INVALID-LINK--O)C | [3] |

| InChI Key | MOIQRAOBRXUWGN-WPWXJNKXSA-N | [3] |

| CAS Number | 1164-98-3 | [3] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 332.48 g/mol | [4] |

| Melting Point | 155-167 °C | [5] |

| Boiling Point | Not Available | |

| Water Solubility | Not Available | |

| Solubility in Organic Solvents | Soluble in DMSO (≥ 25 mg/mL) | [4] |

Biological Significance and Properties

This compound is a key intermediate in the adrenal gland's steroidogenic pathway, leading to the synthesis of vital corticosteroids.[2] It is formed from the hydroxylation of pregnenolone at the C21 position.

Role in Steroidogenesis

The primary biological role of this compound is as a precursor in the biosynthesis of mineralocorticoids and glucocorticoids.[2] It is converted to progesterone, which then enters the respective pathways to form aldosterone and cortisol. The metabolic fate of this compound is a critical juncture in determining the balance of steroid hormone production.

The following diagram illustrates the central position of this compound in the adrenal steroidogenesis pathway.

Enzyme Interactions

While primarily a metabolic intermediate, this compound has been shown to interact with steroidogenic enzymes. Notably, it acts as a competitive inhibitor of CYP17A1, an enzyme crucial for the production of androgens and cortisol precursors.

Table 3: Biological Activity of this compound

| Target | Activity | Value | Source |

| CYP17A1 (17α-hydroxylase activity) | Competitive Inhibition (substrate: progesterone) | Kᵢ = 36.4 µM | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published, likely due to its status as a metabolic intermediate rather than a primary research target or therapeutic agent. However, based on methodologies for similar steroids, representative protocols can be outlined.

Representative Synthesis of this compound

A potential synthetic route to this compound starts from the more readily available pregnenolone. The following is a generalized workflow and not a detailed, validated protocol.

Disclaimer: This represents a plausible synthetic strategy. The specific reagents, reaction conditions, and purification methods would require significant optimization.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of this compound from a reaction mixture or biological extract can be achieved using reversed-phase HPLC.

Representative HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water is typically effective. For example, a linear gradient from 50% methanol in water to 100% methanol over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 240 nm.

-

Sample Preparation: The crude sample should be dissolved in a small volume of the initial mobile phase and filtered through a 0.45 µm syringe filter before injection.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the sensitive detection and quantification of this compound, especially in biological matrices, GC-MS is a suitable technique. Derivatization is typically required to improve the volatility and thermal stability of the steroid.

Representative GC-MS Protocol:

-

Sample Extraction: For a plasma sample, liquid-liquid extraction with a solvent like methyl tert-butyl ether or ethyl acetate can be used to isolate the steroids.

-

Derivatization: The hydroxyl groups are typically derivatized to trimethylsilyl (TMS) ethers using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at a lower temperature (e.g., 180 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure good separation of the steroid derivatives.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using characteristic fragment ions of the derivatized this compound.

Conclusion

This compound is a fundamentally important, yet often overlooked, intermediate in the complex web of steroid hormone biosynthesis. While not a potent hormonal agent in its own right, its efficient conversion is critical for maintaining appropriate levels of corticosteroids. For researchers in endocrinology and steroid-related drug discovery, a thorough understanding of its properties and metabolic fate is essential for interpreting steroid profiles in health and disease. The information and representative protocols provided in this guide serve as a valuable resource for further investigation into this key steroidogenic metabolite.

References

- 1. Inhibition of human steroidogenic cytochrome P450 c17 by this compound and related steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C21H32O3 | CID 247020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Historical Context of 21-Hydroxypregnenolone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

21-Hydroxypregnenolone (3β,21-dihydroxypregn-5-en-20-one) is a crucial intermediate in the biosynthesis of corticosteroids. Its discovery in the mid-20th century was a significant step in unraveling the complex pathways of steroidogenesis. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailing the scientific achievements that led to its identification. It includes a review of the early experimental methodologies for steroid separation and analysis, and situates the discovery within the broader landscape of adrenal cortex research during a transformative period in endocrinology.

Introduction

The adrenal cortex, a vital endocrine gland, is the primary site of corticosteroid synthesis. These hormones play critical roles in a myriad of physiological processes, including stress response, inflammation, and electrolyte balance. The intricate network of enzymatic reactions that constitute the steroidogenic pathways was a major focus of biochemical research in the early to mid-20th century. Within this complex web of metabolic conversions lies this compound, a key steroid intermediate. This document serves as a detailed technical resource on the discovery and historical context of this important molecule.

The Dawn of Adrenal Steroid Research: A Historical Backdrop

The early 20th century witnessed groundbreaking discoveries in the field of endocrinology. Following the isolation of epinephrine from the adrenal medulla, the focus shifted to the adrenal cortex.[1][2] Between the 1930s and 1940s, researchers such as Tadeus Reichstein, Edward Kendall, and Oskar Wintersteiner successfully isolated and characterized numerous corticosteroids from adrenal extracts.[1][3] This era was characterized by a concerted effort to understand the structure and function of these vital compounds, culminating in the Nobel Prize in Physiology or Medicine in 1950 for Hench, Kendall, and Reichstein for their work on adrenal cortex hormones.[3] The intense research into corticosteroids was further fueled by the discovery of cortisone's dramatic therapeutic effects in rheumatoid arthritis in 1948.[1] This spurred a worldwide effort to synthesize these compounds, leading to significant advancements in steroid chemistry and the identification of numerous biosynthetic intermediates.

The Discovery of this compound

While a definitive, single publication announcing the "discovery" of this compound is not readily apparent from the historical record, its existence as an intermediate in corticosteroid synthesis was established through the systematic investigation of pregnenolone metabolism and the partial synthesis of corticosteroids. The work of Tadeus Reichstein and his colleagues laid much of the groundwork for understanding the structure and synthesis of C-21 hydroxylated steroids.

Evidence suggests that by the late 1940s and early 1950s, this compound and its derivatives were being synthesized and investigated. The 21-acetate ester of this compound, known as prebediolone acetate or 21-acetoxypregnenolone, was in clinical use for the treatment of rheumatoid arthritis by 1951.[4] This is evident from publications by Brugsch and Manning in 1951 and Lefkovits in 1953, which detail clinical studies with this compound.[4] For a compound to be in clinical trials, it must have been previously synthesized and characterized, indicating its discovery and availability prior to these dates. The Wikipedia entry for prebediolone acetate states it has been known since at least 1950.

The synthesis of this compound would have been a logical step for researchers exploring the structure-activity relationships of corticosteroids and seeking to create novel therapeutic agents. The established pathways of steroid synthesis, particularly the conversion of pregnenolone to progesterone and then to 21-hydroxyprogesterone (11-deoxycorticosterone), would have naturally led to the investigation of the direct 21-hydroxylation of pregnenolone as a potential metabolic intermediate or a target for synthetic chemists.

Early Experimental Protocols for Steroid Analysis

The discovery and characterization of this compound were reliant on the analytical techniques of the era. These methods, while less sophisticated than today's, were instrumental in the separation and identification of closely related steroid molecules.

Steroid Extraction and Purification

The initial step in identifying steroids from biological sources involved extraction from adrenal glands or urine using organic solvents. This was followed by laborious purification procedures to separate the complex mixture of steroids.

Countercurrent Distribution

Developed by Lyman C. Craig in the 1940s, countercurrent distribution was a powerful technique for separating compounds with different partition coefficients between two immiscible liquid phases.[1] This method involved a series of extractions in a specialized apparatus, allowing for the separation of steroids with subtle differences in polarity.

Experimental Protocol: Countercurrent Distribution (Conceptual)

-

Apparatus: A train of interconnected glass tubes (Craig apparatus) is used. Each tube acts as a separatory funnel.

-

Solvent System: A biphasic solvent system is selected based on the polarity of the target steroids. Common systems included ether-water or benzene-water.

-

Procedure:

-

The steroid mixture is dissolved in the lower phase in the first tube.

-

The upper phase is added, and the tube is shaken to allow for partitioning of the steroids between the two phases.

-

The phases are allowed to separate.

-

The upper phase is transferred to the next tube containing fresh lower phase, and fresh upper phase is added to the first tube.

-

This process of equilibration and transfer is repeated multiple times.

-

-

Analysis: The concentration of the steroid in each tube is determined, and a distribution curve is plotted. Steroids with different partition coefficients will be concentrated in different tubes along the train.

Paper Chromatography

Paper chromatography, developed and refined in the 1940s and 50s, became a cornerstone of steroid analysis. It allowed for the separation of microgram quantities of steroids and was crucial for both qualitative and quantitative analysis.

Experimental Protocol: Paper Chromatography for Steroids (Bush and Zaffaroni systems)

-

Paper: Whatman No. 1 filter paper was commonly used.

-

Stationary Phase: The paper was impregnated with a non-volatile polar solvent, such as propylene glycol or formamide (Zaffaroni systems), or a mixture of methanol and water (Bush systems).

-

Mobile Phase: A non-polar mobile phase, such as toluene, benzene, or hexane, saturated with the stationary phase, was allowed to move along the paper by capillary action.

-

Sample Application: The steroid extract, dissolved in a volatile solvent, was applied as a small spot or a narrow band on the starting line of the paper.

-

Development: The chromatogram was developed in a sealed tank to maintain a saturated atmosphere. The mobile phase would move the steroids along the paper at different rates depending on their partition coefficients between the stationary and mobile phases.

-

Visualization: After drying, the separated steroids were visualized by various methods:

-

UV absorption: Steroids with a conjugated double bond system (e.g., Δ4-3-keto steroids) could be detected under ultraviolet light.

-

Colorimetric reagents: Spraying the paper with reagents like alkaline silver nitrate or Zimmermann reagent produced colored spots.

-

-

Quantification: The amount of steroid could be estimated by comparing the size and intensity of the spot to standards, or by eluting the steroid from the paper and measuring its concentration by colorimetry or UV spectrophotometry.

Signaling Pathways and Logical Relationships

This compound is an intermediate in the steroidogenesis pathway. The following diagrams illustrate its position in the synthesis of corticosteroids.

Quantitative Data

Table 1: Urinary Excretion of this compound and its Metabolite in Neonates

| Group | Analyte | Mean Excretion (µ g/24h ) | Range (µ g/24h ) |

|---|---|---|---|

| Normal Infants | This compound | 117 | 17 - 263 |

| Infants with 21-Hydroxylase Deficiency | This compound | 887 | 453 - 1431 |

Data from a study on neonatal urine, highlighting the elevated levels in congenital adrenal hyperplasia.

Conclusion

The discovery of this compound was not a singular event but rather an outcome of the intense and systematic exploration of the adrenal cortex and its secretions during a "golden age" of steroid research. While the exact first synthesis or isolation is not attributed to a single, celebrated publication, its availability and clinical investigation in the early 1950s mark its entry into the scientific and medical landscape. The elucidation of its role as a key intermediate in steroidogenesis has been crucial for understanding both normal physiology and the pathophysiology of endocrine disorders like congenital adrenal hyperplasia. The experimental techniques of the time, though now largely superseded, stand as a testament to the ingenuity of early biochemists and endocrinologists. This guide provides a foundational understanding for researchers delving into the history and science of this important steroid molecule.

References

- 1. Tadeus Reichstein | Nobel Prize, Synthetic Hormones, Chemistry | Britannica [britannica.com]

- 2. The History of Cortisone Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tadeusz Reichstein (1897-1996): a cofounder of modern steroid treatment in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

physiological functions of 21-Hydroxypregnenolone in vivo

An In-Depth Technical Guide on the In Vivo Status of 21-Hydroxypregnenolone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (3β,21-dihydroxypregn-5-en-20-one) is an endogenous pregnane steroid naturally occurring in vivo. While classically depicted as an intermediate in corticosteroid biosynthesis, a thorough review of the current scientific literature reveals a nuanced and limited physiological role. This guide synthesizes the available evidence, focusing on its biosynthesis, metabolic fate, and the notable absence of data supporting direct physiological functions. A critical finding is that the primary steroidogenic enzyme, CYP21A2, does not efficiently catalyze its formation from pregnenolone, suggesting its production occurs via alternative or minor pathways. Its primary relevance in vivo appears to be as a precursor to 11-deoxycorticosterone and as a potential biomarker in specific congenital adrenal enzyme deficiencies. There is a significant lack of evidence for any direct mineralocorticoid, glucocorticoid, or neurosteroidal activity.

Biosynthesis and Metabolism

This compound is positioned at a crossroads of the Δ5 steroidogenic pathway. Its formation and subsequent conversion are critical steps that divert pregnenolone toward the synthesis of corticosteroids.

Biosynthesis from Pregnenolone

Pregnenolone, derived from cholesterol, can be hydroxylated at the C21 position to form this compound. However, contrary to simplified textbook diagrams, this conversion is not efficiently performed by the primary enzyme responsible for 21-hydroxylation in the adrenal cortex, steroid 21-hydroxylase (CYP21A2). In vitro experiments using human CYP21A2 have shown that while progesterone and 17α-hydroxyprogesterone are readily converted to their 21-hydroxylated products, pregnenolone is not a substrate for this enzyme.[1][2] This suggests that the in vivo formation of this compound is either catalyzed by a different, less-characterized enzyme or occurs through an alternative biosynthetic route, possibly involving intermediates like 21-hydroxydesmosterol.[1]

Metabolism to 11-Deoxycorticosterone (DOC)

Once formed, this compound serves as a substrate for 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme catalyzes the conversion of the 3β-hydroxyl group into a 3-keto group and the isomerization of the Δ5 double bond to the Δ4 position, yielding the potent mineralocorticoid 11-deoxycorticosterone (DOC).[3][4] DOC is then further hydroxylated by 11β-hydroxylase (CYP11B1) to produce corticosterone.

Assessment of Direct Physiological Functions

A comprehensive search of the scientific literature reveals a conspicuous absence of evidence for direct physiological functions of this compound in vivo.

-

Mineralocorticoid Activity: There are no published studies demonstrating that this compound binds to or activates the mineralocorticoid receptor (MR). Its immediate metabolic product, 11-deoxycorticosterone, is a known potent mineralocorticoid, but this activity is conferred after enzymatic conversion, not by this compound itself.

-

Glucocorticoid Activity: Similarly, there is no evidence for this compound acting as an agonist for the glucocorticoid receptor (GR). An acetylated ester derivative, prebediolone acetate, has been described as a glucocorticoid, but the activity of this synthetic derivative cannot be directly attributed to the parent compound in vivo.[4] The mechanism of action for acetate esters like prednisolone acetate involves hydrolysis to the active form (prednisolone) which then binds to the GR, suggesting the acetate group is a prodrug moiety.[5][6][7][8]

-

Neurosteroid Activity: The class of neurosteroids includes molecules that modulate neuronal excitability, often through interaction with GABA-A or NMDA receptors.[9][10][11] While related steroids like allopregnanolone and pregnenolone sulfate are well-characterized neurosteroids, there are no in vivo or electrophysiological studies demonstrating a similar role for this compound.[10][12]

The primary physiological relevance of this compound is therefore considered to be that of a metabolic intermediate. Its levels can be elevated in certain genetic disorders of steroidogenesis, such as 21-hydroxylase deficiency, where upstream precursors accumulate.

Quantitative Data

Quantitative data for this compound in healthy human adults is not well-established in the literature. Most steroid panel analyses focus on more clinically recognized hormones. The available data is sparse and often context-specific.

| Analyte | Matrix | Population | Concentration / Excretion Rate | Method | Reference |

| Pregnenolone | Plasma | Healthy Adults (Female, Post-Menopausal) | Median: 27.6 ng/dL (Range: 13.9-57.5) | LC-MS/MS | [13] |

| Pregnenolone | Plasma | Healthy Adults (Male) | Median: 31.0 ng/dL (Range: 14.8-63.1) | LC-MS/MS | [13] |

| 17-Hydroxypregnenolone | Serum | Healthy Adults (Female) | 53 - 357 ng/dL | Mass Spectrometry | [7] |

Note: Data for this compound itself is notably absent. The values for its precursor (Pregnenolone) and a related Δ5 steroid (17-Hydroxypregnenolone) are provided for context. The lack of established reference ranges for this compound in adults underscores its minor role under normal physiological conditions.

Experimental Protocols

The analysis of this compound in vivo is typically performed as part of a broader urinary or serum steroid profile using mass spectrometry. Below is a generalized protocol for urinary steroid profiling by Gas Chromatography-Mass Spectrometry (GC-MS), which is a standard method for comprehensive steroid analysis.

Protocol: Urinary Steroid Metabolite Profiling by GC-MS

This protocol provides a general workflow for the extraction, hydrolysis, derivatization, and analysis of urinary steroids.

4.1. Materials

-

24-hour urine collection

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Internal standards (e.g., 5α-androstane-3α,17α-diol, stigmasterol)

-

β-Glucuronidase/arylsulfatase from Helix pomatia

-

Phosphate buffer

-

Methanol, Heptane

-

Derivatization agents: Methoxyamine hydrochloride in pyridine, N-Trimethylsilylimidazole (TMSI)

-

GC-MS system with a fused silica column (e.g., Optima-1)

4.2. Procedure

-

Internal Standard Addition: Add internal standards to a 5 mL aliquot of the 24-hour urine sample to correct for procedural losses.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Apply the urine sample to the cartridge.

-

Wash the cartridge with water to remove interfering polar compounds.

-

Elute the steroids (free and conjugated) with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Enzymatic Hydrolysis:

-

Reconstitute the dried extract in a phosphate buffer.

-

Add β-glucuronidase/arylsulfatase solution to cleave glucuronide and sulfate conjugates.

-

Incubate overnight at an elevated temperature (e.g., 55°C).

-

-

Post-Hydrolysis Extraction:

-

Re-extract the now hydrolyzed (free) steroids using a second SPE step as described in 4.2.2.

-

Evaporate the final eluate to complete dryness.

-

-

Derivatization:

-

Step 1 (Methoximation): Add methoxyamine HCl in pyridine to the dried extract. Incubate for 1 hour at 80°C to protect keto-groups. Evaporate the reagent.

-

Step 2 (Silylation): Add TMSI. Incubate overnight at 110°C (or 2 hours at 140°C for faster results) to convert hydroxyl groups to trimethylsilyl (TMS) ethers, increasing steroid volatility.[14]

-

-

Final Sample Preparation:

-

Add heptane to the derivatized sample, followed by an acidic wash (e.g., 0.1 M HCl).

-

Vortex and centrifuge. Transfer the upper heptane layer containing the derivatized steroids to a GC vial.

-

-

GC-MS Analysis:

Signaling Pathways

There are no established signaling pathways directly initiated by this compound. As detailed in Section 2, there is no significant evidence that it binds to and activates known nuclear steroid receptors or cell-surface receptors at physiological concentrations. Therefore, no signaling pathway diagrams can be provided. Its biological significance is currently understood to be limited to its role as a substrate in the metabolic pathway leading to other active steroid hormones.

Conclusion

This compound is an endogenous steroid whose primary, and likely sole, in vivo function is that of a minor metabolic intermediate in the biosynthesis of corticosteroids. Crucially, its formation from pregnenolone is not efficiently catalyzed by the main adrenal 21-hydroxylase, CYP21A2, indicating it arises from alternative pathways. The widespread lack of evidence for any direct physiological activity—mineralocorticoid, glucocorticoid, or neurosteroidal—is a salient finding. For researchers and drug development professionals, this indicates that this compound is unlikely to be a direct hormonal effector and that its significance is confined to its role as a precursor and potential biomarker in the context of disrupted steroidogenesis. Future research should focus on elucidating the specific enzymes and pathways responsible for its formation in vivo.

References

- 1. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]

- 2. Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hormonebalance.org [hormonebalance.org]

- 4. Pregnenolone and progesterone production from natural sterols using recombinant strain of Mycolicibacterium smegmatis mc2 155 expressing mammalian steroidogenesis system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 6. Prednisolone Acetate (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]

- 7. A Comprehensive Guide To Prednisolone Acetate: Uses, Mechanism [octagonchem.com]

- 8. What is the mechanism of Prednisolone valerate acetate? [synapse.patsnap.com]

- 9. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurosteroid s’effects and mechanisms for social, cognitive, emotional, and physical functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurosteroid pregnenolone sulfate antagonizes electrophysiological responses to GABA in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of twenty-one serum steroid profiles by UPLC-MS/MS for the diagnosis and monitoring of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.rug.nl [pure.rug.nl]

- 15. Gas chromatography-mass spectrometry (GC-MS) of urinary steroids [bio-protocol.org]

- 16. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 21-Hydroxypregnenolone: Precursors and Metabolic Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Hydroxypregnenolone (pregn-5-en-3β,21-diol-20-one) is a C21 steroid hormone that occupies a crucial, albeit often overlooked, position in the intricate network of human steroidogenesis. While not as abundant or as biologically potent as downstream steroid products, its role as a metabolic intermediate is pivotal in the biosynthesis of essential corticosteroids. This technical guide provides a comprehensive overview of the precursors leading to the formation of this compound and details its subsequent metabolic conversions. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the associated biochemical pathways and analytical workflows.

Precursors of this compound

The primary precursor to all steroid hormones, including this compound, is cholesterol. The conversion of cholesterol to pregnenolone is the rate-limiting step in steroidogenesis and occurs within the mitochondria of steroidogenic tissues such as the adrenal glands, gonads, and brain.

Cholesterol to Pregnenolone

The synthesis of pregnenolone from cholesterol is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc) , also known as CYP11A1 . This process involves three sequential monooxygenase reactions: 22R-hydroxylation, 20α-hydroxylation, and finally, the cleavage of the C20-C22 bond to yield pregnenolone and isocaproic aldehyde.

Pregnenolone as the Central Precursor

Pregnenolone serves as the central branch-point for the synthesis of all major classes of steroid hormones. Its metabolic fate is determined by the action of specific enzymes within the steroidogenic pathway. The direct precursor to this compound is pregnenolone itself.

Biosynthesis of this compound

The formation of this compound involves the hydroxylation of pregnenolone at the C21 position. This reaction is catalyzed by a steroid 21-hydroxylase . While the primary enzyme responsible for 21-hydroxylation in the adrenal cortex is cytochrome P450 21A2 (CYP21A2) , its substrate specificity is a subject of considerable discussion.

Evidence suggests that pregnenolone is a very poor substrate for human CYP21A2. Studies have shown that CYP21A2 efficiently hydroxylates progesterone and 17α-hydroxyprogesterone, which possess a 3-oxo-Δ4-structure, whereas pregnenolone, with its 3β-hydroxyl-Δ5-structure, is not significantly metabolized by this enzyme. This indicates that the direct conversion of pregnenolone to this compound by CYP21A2 in the primary adrenal steroidogenic pathway is unlikely to be a major route.

However, the existence of this compound in biological systems is well-documented, suggesting the presence of alternative biosynthetic pathways or different enzyme systems. One possibility is the involvement of other P450 enzymes with 21-hydroxylase activity in specific tissues or under certain physiological or pathological conditions.

Metabolic Derivatives of this compound

Once formed, this compound is a substrate for further enzymatic conversions, leading to the production of important mineralocorticoids and glucocorticoids. The primary metabolic transformations involve the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) .

Conversion to 11-Deoxycorticosterone

This compound is converted to 11-deoxycorticosterone (DOC) by the action of 3β-HSD. This enzyme catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ5 double bond to a Δ4 double bond. DOC is a potent mineralocorticoid.

Further Downstream Metabolism

11-Deoxycorticosterone can be further hydroxylated by 11β-hydroxylase (CYP11B1) to produce corticosterone , a key glucocorticoid in some species and a precursor to aldosterone. In the adrenal zona glomerulosa, corticosterone can be converted to 18-hydroxycorticosterone and then to aldosterone by aldosterone synthase (CYP11B2) .

Signaling Pathways and Metabolic Network

The biosynthesis and metabolism of this compound are integral parts of the complex steroidogenic network. The following diagram illustrates the central position of pregnenolone and the pathways leading to and from this compound.

The Metabolic Crossroads of 21-Hydroxypregnenolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Hydroxypregnenolone (Pregn-5-ene-3β,21-diol-20-one) is a naturally occurring pregnane steroid that serves as a crucial intermediate in the biosynthesis of corticosteroids.[1] Formed in the adrenal glands from its precursor, pregnenolone, its metabolic processing is a key step in the production of essential mineralocorticoids and glucocorticoids.[1][2] While not a final hormonal product itself, the efficiency of its conversion and the pathways it enters are of significant interest in understanding both normal endocrine function and the pathophysiology of adrenal disorders, such as congenital adrenal hyperplasia (CAH).[3] This technical guide provides an in-depth exploration of the metabolic fate of this compound, detailing the enzymatic conversions, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the core biochemical pathways.

Core Metabolic Pathways

The metabolism of this compound is primarily centered within the adrenal cortex and involves a series of enzymatic reactions that modify its steroid backbone. The principal fate of this molecule is its conversion into active corticosteroids, though alternative pathways such as sulfation also exist.

Formation from Pregnenolone

This compound is synthesized from pregnenolone. This conversion is catalyzed by a steroid 21-hydroxylase, a cytochrome P450 enzyme (CYP21A2).[4] However, studies suggest that CYP21A2 has a much higher affinity for substrates with a 3-keto-Δ4 configuration (like progesterone) than for those with a 3-hydroxy-Δ5 configuration (like pregnenolone).[5] Research indicates that the presence of a 3-oxo group is a strict requirement for efficient 21-hydroxylation by CYP21A2.[5] While human adrenal microsomal preparations can transform pregnenolone to this compound, this may occur as part of alternative pathways, possibly involving an initial 17α-hydroxylation.[6]

Conversion to Mineralocorticoids

The most significant metabolic route for this compound is its role as a precursor to 11-deoxycorticosterone, a potent mineralocorticoid. This conversion is a two-step reaction catalyzed by a single enzyme complex: 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (HSD3B2) .[3][7]

-

Dehydrogenation: The 3β-hydroxyl group is oxidized to a 3-keto group.

-

Isomerization: The double bond is shifted from the B-ring (Δ5) to the A-ring (Δ4).

A deficiency in the HSD3B2 enzyme disrupts this critical step, leading to the accumulation of Δ5-steroids, including 17α-hydroxypregnenolone and dehydroepiandrosterone (DHEA), and is a cause of CAH.[3][8]

Sulfation Pathway

An alternative metabolic route for this compound is sulfation. Cytosolic sulfotransferases (SULTs), particularly SULT2A1 and SULT2B1, are known to sulfate various hydroxysteroids, including pregnenolone and DHEA.[9][10][11] Sulfation increases the water solubility of steroids, facilitating their transport in the circulation and subsequent excretion. While the direct sulfation of this compound is less characterized than that of DHEA or pregnenolone, it is a plausible metabolic fate. The resulting this compound sulfate may serve as a circulating reservoir or have distinct biological activities.

Quantitative Metabolic Data

Quantitative data on the enzymatic conversion of this compound are limited in the literature. Most studies focus on the primary substrates of steroidogenic enzymes, such as progesterone and 17α-hydroxyprogesterone. The table below summarizes relevant data for enzymes that act on this compound and its structural analogs.

| Enzyme | Substrate | Species/System | Vmax (nmol/min/nmol P-450) | Km (μM) | Notes | Reference |

| Steroid 21-Hydroxylase | 17α-Hydroxypregnenolone | Bovine Adrenal Microsomes | 0.37 | Not Reported | Demonstrates that Δ5 steroids can be substrates, albeit at a much lower rate than Δ4 steroids. | [12] |

| Steroid 21-Hydroxylase | 17α-Hydroxyprogesterone | Bovine Adrenal Microsomes | 6.4 | Not Reported | Highlights the enzyme's strong preference for Δ4-3-keto substrates. | [12] |

| HSD3B2 | Pregnenolone | Human Recombinant | Not Reported | 0.3 ± 0.1 | Data for the primary substrate of HSD3B2. Kinetic parameters for this compound are not well-defined. | General knowledge from sources like[7] |

| HSD3B2 | 17α-Hydroxypregnenolone | Human Recombinant | Not Reported | 0.4 ± 0.1 | Data for another key Δ5 substrate. | General knowledge from sources like[7] |

This table highlights the need for further kinetic studies specifically using this compound as a substrate to fully quantify its metabolic fate.

Experimental Protocols

Investigating the metabolism of this compound typically involves in vitro assays using enzyme sources followed by sensitive analytical detection of the resulting metabolites.

Protocol 1: In Vitro Metabolism Assay with Adrenal Microsomes

This protocol is designed to assess the conversion of this compound by enzymes present in their native membrane environment.

1. Microsome Preparation:

-

Source: Bovine or human adrenal cortex tissue.

-

Homogenize tissue in ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Perform differential centrifugation: first at ~10,000 x g to pellet mitochondria, then at ~100,000 x g to pellet the microsomal fraction (endoplasmic reticulum).

-

Resuspend the microsomal pellet in a storage buffer and determine protein concentration (e.g., via Bradford assay).

2. Incubation Reaction:

-

In a microcentrifuge tube, combine:

-

Phosphate buffer (100 mM, pH 7.4).

-

NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). This is crucial for cytochrome P450 activity.[12]

-

Adrenal microsomes (e.g., 0.1-0.5 mg/mL protein).

-

This compound (substrate), typically dissolved in ethanol or DMSO, added to a final concentration of 1-50 μM.

-

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 15-60 minutes).

3. Reaction Termination and Extraction:

-

Stop the reaction by adding 2-3 volumes of an ice-cold organic solvent, such as ethyl acetate or dichloromethane.

-

Add an internal standard (e.g., a deuterated steroid like d4-Cortisol) to correct for extraction efficiency and instrument variability.

-

Vortex vigorously to extract the steroids into the organic phase.